molecular formula C11H12ClNO B1628564 1-(5-Chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one CAS No. 937591-81-6

1-(5-Chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one

Cat. No.: B1628564
CAS No.: 937591-81-6
M. Wt: 209.67 g/mol
InChI Key: IUNLJFBKLBFDAI-UHFFFAOYSA-N
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Description

1-(5-Chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one is a synthetic compound featuring a 3,4-dihydroisoquinoline scaffold substituted with a chlorine atom at the 5-position and an acetyl group at the 2-position.

Properties

IUPAC Name

1-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c1-8(14)13-6-5-10-9(7-13)3-2-4-11(10)12/h2-4H,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNLJFBKLBFDAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)C=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00587821
Record name 1-(5-Chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937591-81-6
Record name 1-(5-Chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one typically involves the following steps:

    Formation of the Isoquinoline Ring: The isoquinoline ring can be synthesized via the Bischler-Napieralski reaction, where an appropriate β-phenylethylamine derivative is cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃).

    Ketone Formation: The ethanone moiety can be introduced via Friedel-Crafts acylation, using acetyl chloride (CH₃COCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Bischler-Napieralski Cyclization

This method is widely employed for constructing the dihydroisoquinoline scaffold. For example:

  • Reagents/Conditions : Phosphorus oxychloride (POCl₃) under reflux, followed by reduction with sodium borohydride (NaBH₄) .

  • Mechanism : Cyclodehydration of an amide precursor forms the dihydroisoquinoline core, which is subsequently reduced to the tetrahydroisoquinoline derivative.

Acylation Reactions

The ketone group at the 1-position participates in nucleophilic acyl substitutions:

  • Example : Reaction with benzoyl chlorides (e.g., 2-(2,6-dichlorophenyl)acetic acid) in the presence of coupling agents like T3P (propylphosphonic anhydride) in ethyl acetate at 40°C .

  • Product : Substituted ethanone derivatives with enhanced pharmacological activity.

Oxidation

  • Radical Oxidation :

    • Reagents : Potassium hydroxide (KOH) and ferric chloride (FeCl₃) .

    • Mechanism : Generates tetrahydroisoquinolinol intermediates via radical pathways, confirmed by LC/MS and ¹H NMR .

    • Product : Oxidized derivatives such as quinoline analogs.

Reduction

  • Ketone Reduction :

    • Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .

    • Product : Secondary alcohols (e.g., 1-(5-chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethanol).

Chloro Substituent Reactivity

  • Nucleophilic Aromatic Substitution :

    • Reagents : Amines or alkoxides under basic conditions (e.g., sodium hydride, NaH) .

    • Product : Amino- or alkoxy-substituted dihydroisoquinolines.

Ring Functionalization

  • Electrophilic Substitution :

    • Reagents : Friedel-Crafts acylating agents (e.g., acetyl chloride/AlCl₃) .

    • Product : Acetylated derivatives at the 6- or 7-position of the dihydroisoquinoline ring.

Cocrystallization and Stability Studies

Patents describe cocrystalline forms with coformers like 4-hydroxybenzoic acid to enhance stability:

  • Conditions : Solvent-assisted grinding or slow evaporation.

  • Characterization : X-ray diffraction peaks at 2θ = 14.27°, 15.71°, and 18.01° confirm cocrystal formation .

Table of Key Reactions

Reaction Type Reagents/Conditions Major Product Reference
Bischler-NapieralskiPOCl₃ (reflux), NaBH₄Tetrahydroisoquinoline derivatives
AcylationT3P, ethyl acetate, 40°C2-(2,6-Dichlorophenyl)-substituted ethanones
Radical OxidationKOH, FeCl₃Tetrahydroisoquinolinol intermediates
Cocrystallization4-Hydroxybenzoic acid (1:1 ratio)Stable cocrystalline forms
Nucleophilic SubstitutionNaH, amines/alkoxidesAmino-/alkoxy-substituted dihydroisoquinolines

Research Findings

  • Pharmacological Relevance : Derivatives of this compound exhibit dopamine D1 receptor-positive allosteric modulation (PAM) activity, with selectivity over other dopamine receptor subtypes .

  • Stability : Cocrystalline forms demonstrate improved thermal and hygroscopic stability compared to amorphous counterparts .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C11H12ClNOC_{11}H_{12}ClNO and a molecular weight of approximately 209.67 g/mol. Its structure features a chloro group attached to a dihydroisoquinoline moiety, which is significant for its biological activity.

Neuroprotective Agents

Research indicates that derivatives of 3,4-dihydroisoquinoline compounds exhibit neuroprotective properties. Specifically, 1-(5-Chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one has been investigated for its potential in treating neurodegenerative diseases such as Parkinson's disease. A patent describes its use in pharmaceutical compositions aimed at alleviating symptoms associated with such conditions .

Allosteric Modulation

A study identified related compounds as positive allosteric modulators for dopamine receptors. These compounds could enhance dopamine receptor activity without directly activating the receptor, thus providing a novel approach to treating disorders like schizophrenia or depression . The specific role of this compound in this context remains an area for further exploration.

Case Studies and Research Findings

Study Focus Findings
Patent CA2912849A1Parkinson's Disease TreatmentDescribes the efficacy of the compound in pharmaceutical formulations for neuroprotection .
ACS Journal of Medicinal ChemistryAllosteric ModulationIdentified the compound as a potential modulator of D1 receptors, suggesting therapeutic implications for mental health disorders .

Synthesis and Derivative Development

The synthesis of this compound involves multi-step organic reactions that can lead to various derivatives with enhanced pharmacological properties. The ability to modify the structure allows researchers to tailor compounds for specific biological activities.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The chloro and ethanone groups can influence its binding affinity and specificity towards these targets, modulating pathways involved in disease processes.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Modifications and Functional Groups

The following table highlights key structural differences between the target compound and its analogs:

Compound Name/ID Core Structure Substituents/R-Groups Key Functional Properties
Target Compound 3,4-Dihydroisoquinoline 5-Cl, 2-acetyl Unknown (data not reported)
DETQ (–10) 3,4-Dihydroisoquinoline 2,6-Dichlorophenyl, 3-(hydroxymethyl), 5-(2-hydroxypropan-2-yl), 1-methyl Dopamine D1 receptor allosteric potentiator (Kb = 54 nM; EC50 shift ~8x)
LY3154207 () 3,4-Dihydroisoquinoline 2,6-Dichlorophenyl, 3-(hydroxymethyl), 5-(3-hydroxy-3-methylbutyl), 1-methyl Dopamine D1 receptor PAM (subtype-selective)
Compound 13 () 3,4-Dihydroisoquinoline 4-Benzamide, 4-butyl chain Dual 5-HT1A/5-HT7 receptor ligand
Compound w11 () 3,4-Dihydroisoquinoline 7-(Pyrimidinylamino), 5-chloro Kinase inhibitor candidate (synthesis route)
HIV-1 RT Inhibitors () 3,4-Dihydroisoquinoline 6,7-Dimethoxy, N-phenylacetamide HIV-1 RT inhibition (weak to moderate activity)

Key Observations :

  • Chlorine Substitution: The 5-Cl group in the target compound may enhance metabolic stability compared to non-halogenated analogs like 1-(3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (CAS 14028-67-2) .
  • Allosteric Modulation : DETQ and LY3154207 demonstrate that bulky substituents (e.g., 2,6-dichlorophenyl, hydroxyalkyl groups) are critical for dopamine D1 receptor binding and potency .
  • Target Selectivity : The benzamide group in Compound 13 () shifts activity toward serotonin receptors, highlighting how side chains dictate pharmacological profiles.

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Data
Compound Target/Activity Potency (EC50/Kb) Physicochemical Properties
DETQ Dopamine D1 receptor PAM Kb = 54 nM Hydrophilic (multiple hydroxyl groups)
LY3154207 Dopamine D1 receptor PAM Not reported Oral bioavailability demonstrated
Compound 15 5-HT1A/5-HT7 receptor ligand IC50 ~100 nM High melting point (218–219°C)
HIV-1 RT Inhibitors HIV-1 RT inhibition IC50 >10 µM Dimethoxy groups enhance lipophilicity

Key Trends :

  • Hydrophilicity vs. Bioavailability : DETQ’s hydroxyl-rich structure improves solubility but may limit blood-brain barrier penetration compared to the target compound’s simpler acetyl group.
  • Thermal Stability : High melting points in analogs (e.g., 177–219°C in ) suggest crystalline solid forms, which are advantageous for formulation .

Research Implications and Gaps

  • Unmet Needs : Direct pharmacological data for the target compound are absent; future studies should assess its dopamine receptor affinity and metabolic clearance.
  • SAR Insights: Chlorine at the 5-position may reduce P450-mediated metabolism compared to non-chlorinated analogs, a hypothesis supported by ’s discussion of UGT/P450 clearance .

Biological Activity

1-(5-Chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one is a compound belonging to the class of 3,4-dihydroisoquinolines, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented structurally as follows:

C12H10ClN1O Molecular Weight 235 67 g mol \text{C}_{12}\text{H}_{10}\text{ClN}_1\text{O}\quad \text{ Molecular Weight 235 67 g mol }

Biological Activity Overview

The biological activities of this compound include:

  • Antiviral Activity : Research indicates that derivatives of isoquinoline compounds exhibit antiviral properties. For instance, compounds related to this structure have shown effectiveness against SARS-CoV-2 by inhibiting the papain-like protease (PLpro), crucial for viral replication .
  • Neuroprotective Effects : Some studies suggest that isoquinoline derivatives may provide neuroprotection, potentially benefiting conditions like Parkinson's disease. The mechanism often involves modulation of neurotransmitter systems and reduction of oxidative stress .

The precise mechanism by which this compound exerts its effects is still under investigation. However, it is believed to involve:

  • Inhibition of Enzymatic Activity : The compound may act as a covalent inhibitor of specific proteases involved in viral replication .
  • Receptor Modulation : It has been suggested that isoquinoline compounds can modulate receptor activity in the central nervous system, influencing dopaminergic and glutamatergic pathways .

Research Findings and Case Studies

Several studies have evaluated the biological activity of related compounds:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiviralEffective against SARS-CoV-2 with EC50 values indicating low cytotoxicity.
NeuroprotectivePotential to protect against neurodegeneration in models of Parkinson's.
Enzyme InhibitionInhibits papain-like protease involved in viral replication.

Case Study: Antiviral Efficacy

A recent study assessed various isoquinoline derivatives for their antiviral properties against SARS-CoV-2. The compound demonstrated an effective concentration (EC50) comparable to established antiviral agents, showing promise for therapeutic development .

Case Study: Neuroprotective Potential

In preclinical models, isoquinoline derivatives were tested for their neuroprotective effects. Results indicated a significant reduction in neuronal cell death under oxidative stress conditions, suggesting potential applications in neurodegenerative diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(5-Chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one
Reactant of Route 2
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